

# Fustin chemical structure and properties

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## Compound of Interest

Compound Name: *Fustin*

Cat. No.: *B190385*

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## Fustin: A Comprehensive Technical Guide

### Introduction

**Fustin**, also known as dihydrofisetin, is a flavanone, a type of flavonoid naturally occurring in various plants, including the lacquer tree (*Toxicodendron vernicifluum*) and young fustic (*Cotinus coggygria*).<sup>[1]</sup> As a member of the flavonoid family, **fustin** has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This document provides an in-depth technical overview of **fustin**, covering its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**Fustin** is structurally characterized as a dihydroflavonol. Unlike its counterpart fisetin, **fustin** lacks a double bond in the C-ring, which results in the presence of two stereocenters and consequently, four possible stereoisomers.<sup>[1]</sup> The racemic mixture, (±)-**Fustin**, is commonly studied.

Table 1: Chemical Identifiers for **Fustin**

Identifier	Value	Reference
Systematic IUPAC Name	(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one	[1][2]
Common Names	Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone	[1][3][4]
CAS Number	20725-03-5 ((±)-Form)	[3][4][5][6]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub>	[3][5][7][8]
Molecular Weight	288.25 g/mol	[2][4][5][8]
Canonical SMILES	<chem>C1=CC(=C(C=C1[C@@H]2--INVALID-LINK--O)O)O</chem>	[2][8][9]
InChIKey	FNUPUYFWZXZMIE-LSDHHAUSA-N	[2][8][9]

## Physicochemical Properties

The physicochemical properties of **fustin** are crucial for its handling, formulation, and pharmacokinetic profile. It is generally soluble in organic solvents like DMSO, acetone, and ethyl acetate, but shows limited solubility in water.[3][10]

Table 2: Physicochemical Data for **Fustin**

Property	Value	Reference
Melting Point	226-228 °C ((±)-Form)	[4][5][6][11]
Boiling Point	644.2 ± 55.0 °C at 760 mmHg	[11]
XLogP3	1.3	[2][8][12]
Hydrogen Bond Donor Count	4	[11][12]
Hydrogen Bond Acceptor Count	6	[11][12]
Topological Polar Surface Area	107 Å <sup>2</sup>	[2][8][11]
Appearance	Powder	[13]

## Biological Activities and Therapeutic Potential

**Fustin** exhibits a range of biological activities, positioning it as a compound of interest for addressing various pathological conditions.

- **Neuroprotective Effects:** **Fustin** has demonstrated protective effects against neuronal cell death induced by toxins like 6-hydroxydopamine.[1] In preclinical models of Alzheimer's disease, **fustin** attenuates learning impairments induced by amyloid-β (1-42).[3][14] It achieves this by increasing acetylcholine levels and choline acetyltransferase (ChAT) activity while decreasing acetylcholinesterase (AChE) activity.[14]
- **Anticancer Activity:** Research indicates that **fustin** can synergistically enhance the anticancer effects of other compounds. For instance, it potentiates the pro-apoptotic effect of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells through the activation of the eNOS/cGMP signaling axis.[3][15] Furthermore, **fustin** has been shown to suppress the growth of melanoma cells both in vitro and in vivo via a cAMP/PKA-dependent mechanism. [16]
- **Antidiabetic Properties:** In animal models of streptozotocin-induced diabetes, **fustin** administration (50 and 100 mg/kg) helps to control hyperglycemia and reduces serum levels of total cholesterol, triglycerides, and the oxidative stress marker malondialdehyde (MDA).[3]

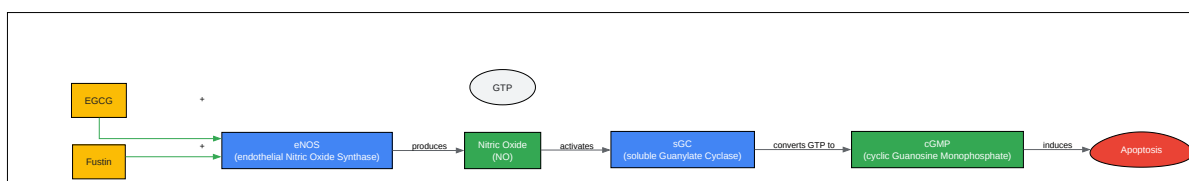
It also shows potential in mitigating cognitive impairments associated with diabetes by inhibiting oxidative free radicals and inflammatory cytokines in the brain.[17]

## Signaling Pathways Modulated by Fustin

**Fustin** exerts its biological effects by modulating specific intracellular signaling pathways.

### eNOS/cGMP Pathway in Multiple Myeloma

In multiple myeloma cells, **fustin** enhances the anticancer activity of EGCG by activating the endothelial nitric oxide synthase (eNOS)/cyclic guanosine monophosphate (cGMP) pathway, leading to apoptosis.

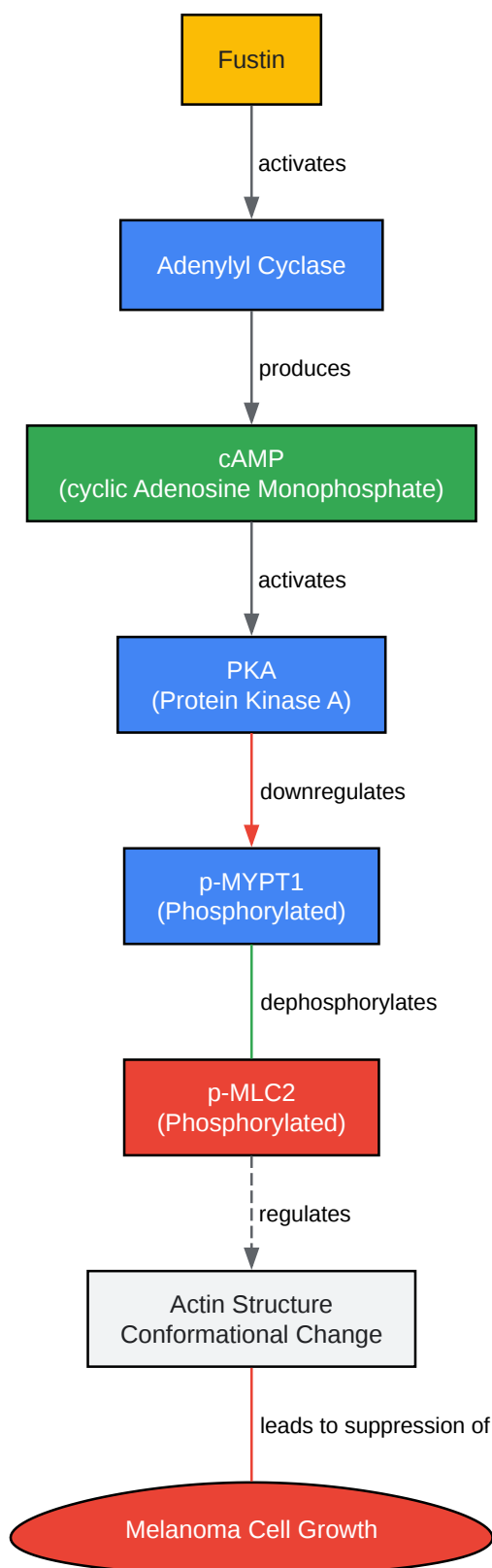


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**Fustin** enhances EGCG-induced activation of the eNOS/cGMP pathway.

### cAMP/PKA Pathway in Melanoma

**Fustin** suppresses melanoma cell growth by activating a pathway involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which ultimately leads to changes in the cell's actin cytoskeleton.



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**Fustin** suppresses melanoma growth via the cAMP/PKA signaling axis.

## Experimental Protocols and Workflows

Detailed methodologies are essential for the replication and validation of scientific findings.

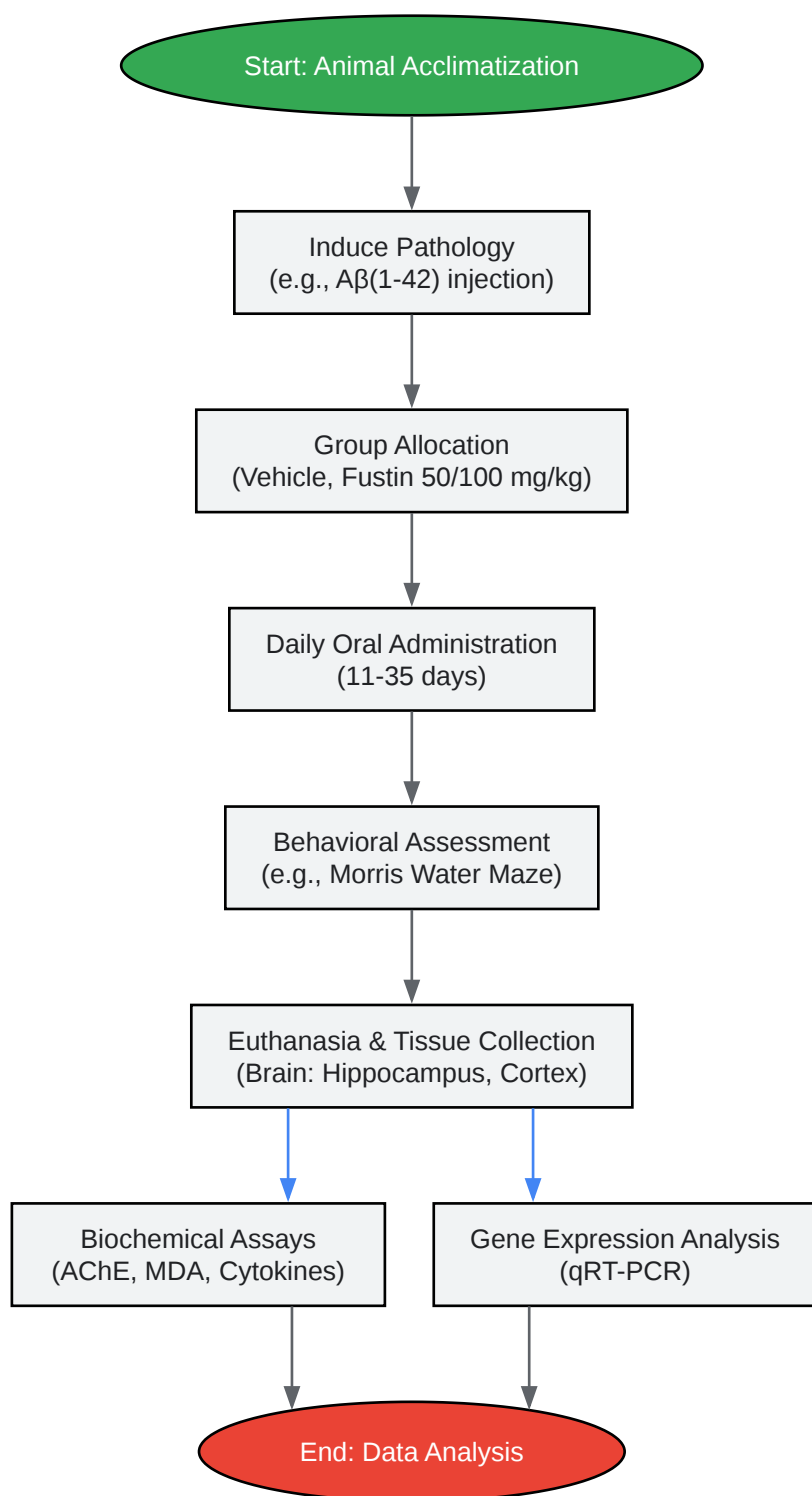
Below are representative protocols synthesized from published studies on **fustin**.

### In Vivo Assessment of Neuroprotective Effects

This protocol outlines a general procedure for evaluating **fustin**'s efficacy in a mouse model of amyloid- $\beta$  induced cognitive impairment, based on methodologies described in the literature.

[\[14\]](#)

- **Animal Model:** Male C57BL/6 mice are used. Cognitive impairment is induced by intracerebroventricular (ICV) injection of amyloid- $\beta$  (1-42) oligomers.
- **Drug Administration:** **Fustin** is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at doses of 50 mg/kg and 100 mg/kg daily for a period of 11-35 days.[\[14\]](#)[\[17\]](#) A vehicle control group and a sham-operated group are included.
- **Behavioral Testing:** Cognitive function is assessed using standardized tests such as the Morris Water Maze (for spatial memory) and Passive Avoidance tests (for non-spatial memory).
- **Biochemical Analysis:** Following the behavioral tests, animals are euthanized, and brain tissues (hippocampus and cerebral cortex) are collected. Tissues are homogenized and analyzed for:
  - Acetylcholinesterase (AChE) activity using an appropriate assay kit.
  - Choline acetyltransferase (ChAT) activity.
  - Levels of oxidative stress markers (e.g., MDA, GSH, SOD).[\[17\]](#)
  - Levels of inflammatory cytokines (e.g., IL-6, IL-1B).[\[17\]](#)
- **Gene Expression Analysis:** RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes such as ChAT, AChE, and muscarinic receptors.[\[14\]](#)



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General workflow for an in vivo study of **Fustin's** effects.

## In Vitro Cell Viability and Apoptosis Assay

This protocol describes a general method for assessing the effect of **fustin** on cancer cell viability, as performed in studies on multiple myeloma.[3][15]

- **Cell Culture:** Human multiple myeloma cell lines (e.g., U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Treatment:** Cells are seeded into 96-well plates. After 24 hours, they are treated with varying concentrations of **fustin** (e.g., 5 and 10 µM), EGCG, or a combination of both.[3] A vehicle-treated group (e.g., DMSO) serves as the control.
- **Viability Assay:** After a specified incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 assay. Absorbance is measured with a microplate reader.
- **Apoptosis Analysis:** To confirm the mode of cell death, apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
- **Western Blot Analysis:** To investigate the mechanism, cells are lysed after treatment, and protein expression levels of key signaling molecules (e.g., phosphorylated eNOS, total eNOS) are determined by Western blotting.[15]

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